molecular formula C14H11Br2NOS B2986853 N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 804484-31-9

N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Cat. No.: B2986853
CAS No.: 804484-31-9
M. Wt: 401.12
InChI Key: RHVVDNTVVULDBT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is a brominated acetamide derivative featuring a sulfanyl linker between the acetamide core and a 4-bromophenyl group. These analogs often exhibit bioactivity as enzyme inhibitors, receptor agonists, or antimicrobial agents, highlighting the importance of bromophenyl and sulfanyl motifs in drug design .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-bromophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVDNTVVULDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Crystallographic Features
This compound (Target) C₁₄H₁₁Br₂NOS 417.12 Dual bromophenyl groups, sulfanyl linker Not reported
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₇H₂₁BrN₄OS 413.34 Triazole ring, cyclohexyl group N–H⋯S hydrogen bonds; dimer formation
2-[(4-bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide C₁₅H₁₁BrN₂OS 347.23 Cyanophenyl instead of bromophenyl Not reported
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₂₁H₂₁BrN₄S 449.39 Diazaspiro ring, methylphenyl Not reported
2-[(8-bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide C₁₈H₁₃Br₂N₅OS 507.20 Triazinoindole core, dual bromine Not reported

Key Observations :

  • Bromophenyl Positioning: Substitution at the 2- or 4-position of the phenyl ring (e.g., vs.
  • Sulfanyl Linker : The –S– group enhances molecular flexibility and participates in hydrogen bonding (e.g., N–H⋯S interactions in ), affecting crystal packing and stability .
Enzyme Inhibition
  • HIV-1 Reverse Transcriptase Inhibition : The triazole-containing analog () demonstrates inhibitory activity against HIV-1 RT, attributed to hydrogen bonding between the sulfanyl group and enzyme residues .
  • Antimycobacterial Activity : Thiophene-based analogs (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide in ) show promising in vitro activity, suggesting that sulfur-containing heterocycles enhance antimicrobial potency .
Receptor Modulation
  • FPR1/FPR2 Agonism: Pyridazinone derivatives () activate formyl peptide receptors, inducing calcium mobilization in neutrophils. The 4-bromophenyl group is critical for receptor specificity .
  • mGlu Receptor Effects: AZ12216052 () exhibits anxiolytic effects via mGlu8 receptor modulation, though off-target interactions are noted, highlighting the complexity of sulfanyl-acetamide pharmacology .
Orco Channel Activation
  • VUAA-1 and OLC-12 () are Orco agonists with ethylphenyl and triazole substituents, demonstrating that electronic properties of substituents influence channel activation efficacy .

Crystallographic and Hydrogen-Bonding Patterns

  • Dimer Formation : In , N–H⋯N and C–H⋯O interactions create centrosymmetric dimers, stabilizing the crystal lattice .
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., Etter’s graph theory in ) reveal that sulfanyl and acetamide groups frequently participate in R₂²(8) motifs, common in supramolecular assemblies .

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